5-chloro-2-methylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrimidine-4-carboxamide
Description
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Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S2/c1-26-17-19-11-14(18)15(21-17)16(23)20-12-5-7-13(8-6-12)27(24,25)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKULXIIBLHOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrimidine-4-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core, a piperidine moiety, and a sulfonyl group. The structural formula can be represented as:
This structure is crucial for its interaction with biological targets.
Antibacterial Activity
The compound has demonstrated potent antibacterial properties against several bacterial strains. In particular, studies have shown effectiveness against:
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values indicate strong activity, with reports showing MIC values as low as 0.21 μM against Pseudomonas aeruginosa .
Anti-inflammatory Activity
Research indicates that compounds with similar structures possess anti-inflammatory effects . The sulfonamide group is often associated with reduced inflammation markers in various assays, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown activity against different cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's ability to inhibit key enzymes such as:
- Acetylcholinesterase (AChE)
- Urease
These activities suggest potential applications in treating conditions like Alzheimer's disease and urease-related infections .
Study 1: Antibacterial Efficacy
A detailed study evaluated the antibacterial efficacy of the compound against multiple strains. The results were as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 0.30 |
This study confirms the compound's broad-spectrum antibacterial activity .
Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, the compound was tested for its inhibitory effects on AChE and urease:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 15 |
| Urease | 10 |
These findings support the potential use of this compound in neurological and gastrointestinal disorders .
Study 3: Anticancer Activity Assessment
Research assessing the anticancer properties showed that treatment with the compound resulted in significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
These results underscore the compound's promise as a candidate for further development in cancer therapy .
Q & A
Q. What are the key synthetic methodologies for preparing 5-chloro-2-methylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrimidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. For example:
Chlorination : Introduce the 5-chloro substituent using POCl₃ or PCl₅ under reflux .
Sulfanyl Group Addition : React with methyl mercaptan (CH₃SH) or sodium methanethiolate in DMF at 60–80°C .
Carboxamide Coupling : Use EDC/HOBt or DCC-mediated coupling with 4-(piperidin-1-ylsulfonyl)aniline in anhydrous dichloromethane .
Optimization includes monitoring by TLC/HPLC and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methylsulfanyl at C2, piperidinylsulfonyl at N-phenyl) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 467.08) .
- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves 3D structure (space group, bond angles) if single crystals are obtained via slow evaporation .
Q. How can researchers design initial bioactivity screening experiments for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes with sulfonamide-binding pockets due to the sulfonylpiperidine moiety .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based kinase assays (IC₅₀ determination) .
- Antimicrobial Activity : Test against Gram+/Gram- bacteria (MIC via broth microdilution) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with HEK293 controls to assess selectivity .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered sulfonyl groups) be resolved for this compound?
- Methodological Answer :
- Data Collection : Use low-temperature (100 K) synchrotron radiation to improve resolution .
- Refinement Strategies : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) of sulfur atoms .
- Validation Tools : Check via PLATON’s ADDSYM to detect missed symmetry elements .
- Example : A related piperidine-sulfonamide derivative showed improved R-factor from 0.12 to 0.058 after disorder modeling .
Q. What computational approaches optimize reaction conditions for scaling up synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian09 to model transition states for sulfonamide coupling, identifying solvent effects (e.g., DMF vs. THF) .
- Machine Learning : Train models on reaction yield datasets (temperature, solvent, catalyst) to predict optimal conditions .
- Case Study : A pyrimidine-carboxamide analog achieved 85% yield after switching from NaH to K₂CO₃ as base, guided by computed activation energies .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?
- Methodological Answer :
- Scaffold Modifications :
- Replace methylsulfanyl with ethylsulfanyl or sulfone to probe hydrophobic/electronic effects .
- Substitute piperidine with morpholine to alter sulfonamide geometry .
- Assay Design :
- Parallel Synthesis : Generate 10–20 analogs via combinatorial chemistry .
- Binding Free Energy Calculations : Use MM-PBSA in GROMACS to rank analogs .
- Data Analysis : Correlate IC₅₀ with ClogP/pKa values using multivariate regression .
Q. What strategies address contradictory biological data (e.g., high in vitro potency vs. low cellular activity)?
- Methodological Answer :
- Solubility Assessment : Measure logS via shake-flask method; if <1 µM, consider PEGylation or prodrug strategies .
- Membrane Permeability : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
- Case Study : A chloro-pyrimidine analog showed improved cellular uptake after replacing methylsulfanyl with trifluoromethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
